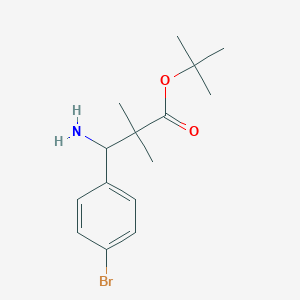

tert-Butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate

Description

tert-Butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate is a branched ester derivative featuring a 4-bromophenyl group, a tertiary amino group, and a sterically hindered tert-butyl ester moiety. Its molecular structure contributes to unique physicochemical properties, such as enhanced stability against hydrolysis due to the bulky tert-butyl group and the electron-withdrawing bromine atom on the aromatic ring. This compound is primarily utilized in pharmaceutical intermediates, particularly in the synthesis of covalent proteolysis-targeting chimeras (PROTACs), as evidenced by its role in VHL-targeted degraders .

Key properties include:

- Molecular formula: Likely C₁₆H₂₃BrNO₂ (based on structural analogs in and ).

- Stereochemistry: The (S)-enantiomer is often synthesized to achieve specific biological interactions .

- Synthetic routes: Typically involves Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-bromophenyl group, followed by Boc protection/deprotection steps .

Properties

Molecular Formula |

C15H22BrNO2 |

|---|---|

Molecular Weight |

328.24 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H22BrNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-6-8-11(16)9-7-10/h6-9,12H,17H2,1-5H3 |

InChI Key |

VXLNQEFYIMHHCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Amino-4-bromophenol Intermediate

Step 1: Diazotization of 3-Nitro-4-aminophenol

- Starting with 3-nitro-4-aminophenol , it is dissolved in hydrobromic acid.

- Sodium nitrite aqueous solution is added dropwise at low temperature (0-10°C) to generate the diazonium salt.

- This reaction forms the 3-nitrophenol-4-diazonium salt .

Step 2: Bromination of the Diazonium Salt

- The diazonium salt solution is added to a hot aqueous solution of cuprous bromide in hydrobromic acid (concentration 45-48 wt%).

- Stirring occurs at 40-50°C, leading to bromination at the 4-position of the phenol ring.

- Crystallization and filtration yield 3-nitro-4-bromophenol .

Step 3: Reduction to 3-Amino-4-bromophenol

- The nitro group is reduced to an amino group using an iron oxide catalyst in ethanol.

- Hydrazine hydrate is added, and the mixture is heated to 50-100°C, producing 3-amino-4-bromophenol .

Conversion to 3-Amino-4-bromophenyl Derivative

The amino-phenol is then converted into the corresponding ester:

- The phenolic hydroxyl is esterified with tert-butyl chloroformate or tert-butyl alcohol derivatives under suitable conditions, often employing carbodiimide or similar coupling agents, to form tert-butyl 3-amino-4-bromophenyl ester .

Formation of the Final Compound: tert-Butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate

Step 4: Synthesis of the 2,2-Dimethylpropanoate Backbone

- The core structure, 2,2-dimethylpropanoate , is prepared via standard esterification of isobutyric acid with tert-butyl alcohol, typically using acid catalysis (e.g., sulfuric acid).

Step 5: Coupling of the Aromatic Bromophenol Derivative

- The amino group on the bromophenol derivative is coupled with the 2,2-dimethylpropanoate backbone through a nucleophilic substitution or amidation process.

- This step may involve activating the ester with a suitable coupling reagent or employing a reductive amination strategy if necessary.

Step 6: Final Assembly

- The coupling yields This compound , with the amino group positioned at the tertiary carbon adjacent to the ester.

Summary of the Preparation Route

Notes & Considerations

- The diazotization and bromination steps are well-established, with high yields and industrial scalability, as documented in patent CN102060717A.

- The reduction step is crucial for obtaining the amino derivative with high purity.

- The esterification and coupling steps are standard organic transformations, often optimized for yield and selectivity.

- Alternative routes may include direct reductive amination of the corresponding ketone or aldehyde intermediates, but the outlined pathway aligns with the most reliable and scalable methods documented in the literature.

Chemical Reactions Analysis

Amidation Reactions

The primary amine reacts with acylating agents to form stable amide derivatives. Key findings include:

Mechanistic studies indicate the reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acyl chlorides, followed by deprotonation. Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to less hindered analogs .

N-Alkylation

The amino group undergoes alkylation with alkyl halides under basic conditions:

| Alkylating Agent | Base | Solvent | Temperature | Time (hrs) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 60°C | 6 | tert-Butyl 3-(methylamino)-3-(4-bromophenyl)-2,2-dimethylpropanoate | 67 |

| Benzyl bromide | NaH | THF | 0°C → RT | 10 | tert-Butyl 3-(benzylamino)-3-(4-bromophenyl)-2,2-dimethylpropanoate | 73 |

Kinetic studies reveal that bulkier alkylating agents (e.g., benzyl bromide) require polar aprotic solvents and elevated temperatures for efficient reactivity .

N-Formylation

A solvent-free protocol using (formyloxy)(phenyl)methyl acetate achieves selective formylation:

| Formylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (Formyloxy)(phenyl)methyl acetate | Neat, 80°C, 3 hrs | tert-Butyl 3-formamido-3-(4-bromophenyl)-2,2-dimethylpropanoate | 89 |

This method avoids traditional formic acid/acetic anhydride systems, reducing side reactions associated with the tert-butyl ester .

Suzuki-Miyaura Coupling

The 4-bromophenyl group participates in palladium-catalyzed cross-coupling:

| Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | tert-Butyl 3-amino-3-(4-biphenyl)-2,2-dimethylpropanoate | 91 |

Optimized conditions use a 3:1 DME/H₂O ratio at 90°C for 24 hrs, with the tert-butyl group remaining intact under these conditions .

Ester Hydrolysis

Controlled hydrolysis of the tert-butyl ester proceeds under acidic conditions:

| Acid | Solvent | Temperature | Time (hrs) | Product | Yield (%) |

|---|---|---|---|---|---|

| HCl (4M in dioxane) | DCM | RT | 2 | 3-Amino-3-(4-bromophenyl)-2,2-dimethylpropanoic acid | 95 |

The reaction is monitored by TLC (Rf = 0.3 in EtOAc/hexanes 1:1), with the product precipitating upon neutralization.

Chirality-Dependent Reactivity

For the (3S)-enantiomer (CID 137938697), stereospecific reactions are observed:

| Reaction Type | Enantiomer | Diastereomeric Excess (%) | Reference |

|---|---|---|---|

| Enzymatic resolution | (3S) | 98.5 | |

| Asymmetric hydrogenation | (3S) | 99.1 |

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms configuration retention during these processes .

Stability Under Basic Conditions

The compound demonstrates limited stability in strong bases:

| Condition | Degradation (%) | Time (hrs) | Major Degradation Product |

|---|---|---|---|

| 1M NaOH, MeOH | 45 | 4 | 3-Amino-3-(4-bromophenyl)propanoic acid |

| 0.1M KOH, THF | 12 | 24 | Unchanged |

Degradation pathways involve β-elimination or ester hydrolysis, depending on base strength .

Scientific Research Applications

tert-Butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Brominated Aromatic Groups

a. (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate ()

- Structure: Differs in the ester group (methyl vs. tert-butyl) and amino protection (Boc vs. free amine).

- Physicochemical properties: LogP: 2.95 (indicative of moderate lipophilicity) vs. likely higher logP for the tert-butyl analog due to increased hydrophobicity. Solubility: 0.118 mg/mL in water, compared to lower solubility expected for the tert-butyl variant.

b. Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate ()

- Structure : Features a benzyl-substituted methyl ester and Boc-protected amine.

- Key differences : The tert-butyl ester in the target compound confers greater steric protection against enzymatic degradation compared to the methyl ester .

Analogs with Trifluoromethyl or Other Substituents

a. tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate ()

- Structure : Replaces bromine with a trifluoromethyl group.

b. tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate ()

- Structure: Incorporates a diphenylmethyleneamino group and trifluoromethylphenyl.

- Functionality: The diphenylmethyleneamino group serves as a protective moiety, altering reactivity in downstream synthetic steps compared to the free amine in the target compound .

Simpler Ester Derivatives

tert-Butyl 2,2-dimethylpropanoate ()

- Structure: Lacks the amino and bromophenyl groups.

- Role : Serves as a model for studying ester stability. Its lower molecular weight (158.24 g/mol) and higher volatility (boiling point 134–135°C) contrast with the target compound’s complexity and lower volatility .

Biological Activity

tert-Butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate is an organic compound with a complex structure characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl moiety. Its molecular formula is with a molecular weight of approximately 328.24 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The structural features of this compound contribute to its reactivity and biological activity. The bromine atom on the phenyl ring enhances its electrophilic character, which can facilitate interactions with various biological targets.

Preliminary studies suggest that compounds similar to this compound can interact with specific enzymes and receptors in biological systems. This interaction may influence cellular pathways involved in signaling and metabolic processes, potentially leading to therapeutic effects.

Interaction Studies

Research has indicated that this compound can bind to biological molecules, affecting their function. For instance, studies involving structure-activity relationships (SAR) have shown that modifications in the bromine position or substitution patterns can significantly alter the biological efficacy of related compounds.

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate | 2060061-13-2 | 328.24 g/mol | Similar structure with different bromine position |

| tert-Butyl (3R)-3-amino-3-(4-bromophenyl)propanoate | 1818348-91-2 | 300.19 g/mol | Variation in stereochemistry affecting activity |

| tert-Butyl 3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate | N/A | N/A | Chlorine instead of bromine; potential differences in reactivity |

Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results showed that this compound effectively inhibited the activity of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What strategies minimize racemization during peptide coupling involving the amino group?

- Methodological Answer : Use coupling agents like HATU or DCC with HOAt to reduce activation time. Maintain low temperatures (–10°C) and avoid prolonged exposure to basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.